1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Lipophilicity Drug design CNS penetration

Medicinal chemistry teams pursuing CNS-penetrant kinase inhibitors or anti-TB agents often encounter inconsistent purity and long lead times for privileged aldehyde building blocks. This compound directly addresses those bottlenecks: • 97% purity with batch-specific NMR/HPLC/GC, enabling reproducible library synthesis at ~5× lower cost than uncharacterized alternatives. • 83% isolated yield in Schiff base formation with tryptamine derivatives, accelerating imine-based screening library production. • 41 patent families (including CB1 antagonist programs) validate its industrial utility in CNS and anti-infective discovery. • Consensus Log P of 2.02 and aqueous solubility of 0.314 mg/mL provide a balanced ADME window for brain-penetrant candidates. Ships globally from stock with full analytical documentation.

Molecular Formula C10H7ClN2O
Molecular Weight 206.63 g/mol
CAS No. 63874-99-7
Cat. No. B1352703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
CAS63874-99-7
Molecular FormulaC10H7ClN2O
Molecular Weight206.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=C(C=N2)C=O)Cl
InChIInChI=1S/C10H7ClN2O/c11-9-1-3-10(4-2-9)13-6-8(7-14)5-12-13/h1-7H
InChIKeyVZQVRKCGPMBZQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 63874-99-7): Heterocyclic Aldehyde Building Block for Medicinal Chemistry and Materials Research Procurement


1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 63874-99-7) is a heterocyclic aromatic aldehyde composed of a pyrazole core bearing a 4-chlorophenyl substituent at N1 and a formyl group at C4 . With a molecular weight of 206.63 g·mol⁻¹, a consensus Log P of approximately 2.02, and a melting point of 118 °C (recrystallized from ethanol), this compound serves as a versatile electrophilic synthon for condensation reactions—including Schiff base, hydrazone, and Knoevenagel adduct formation—enabling downstream access to bioactive pyrazole libraries . Its inclusion in 41 patent families and a growing body of primary research papers underscores its role as a privileged intermediate in anti-infective, anticancer, and nonlinear optical (NLO) material discovery programs [1][2].

Why Generic Substitution of 1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde Fails: Physicochemical and Reactivity Differentiation from H, F, Br, and Benzyl Analogs


Although the 1-aryl-1H-pyrazole-4-carbaldehyde scaffold appears modular, simple halogen or N-substituent interchange is not inconsequential for procurement decisions. The 4-chlorophenyl congener occupies a distinct physicochemical niche: its consensus Log P of 2.02 (and measured Log P of 2.34) provides a lipophilicity window that is higher than the 4-fluoro analog (MW 190.17; predicted Log P approximately 1.5–1.7) yet lower than the 4-bromo analog (MW 251.08; density 1.55 g·cm⁻³) [1], directly impacting membrane permeability, solubility (predicted aqueous solubility 0.314 mg·mL⁻¹) , and downstream ADME profiles of derived libraries. The melting point of 118 °C (versus 130–133 °C for the bromo derivative) [1] simplifies handling and recrystallization during scale-up. Furthermore, the chlorine atom provides a versatile handle for late-stage cross-coupling (Suzuki, Buchwald–Hartwig) that is orthogonal to the aldehyde, whereas the benzyl analog (CAS 63874-95-3) lacks the aryl-halogen bond entirely . Below, quantitative evidence substantiates each differentiation dimension.

1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde: Quantitative Comparator Evidence for Scientific Procurement Decisions


Lipophilicity (Log P) Comparison: Chloro vs. Fluoro and Bromo Analogs Determines Suitability for CNS-Penetrant Library Design

The measured Log P of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is 2.34 , placing it within the optimal CNS drug-like range (Log P 2–4) according to the Wager criteria. In contrast, the 4-fluoro analog (MW 190.17) possesses a predicted Log P approximately 1.5–1.7 owing to the strong electron-withdrawing and polarity-enhancing effect of fluorine , which can reduce passive membrane permeability. The 4-bromo analog (MW 251.08) is expected to have a Log P >2.8 based on the Hansch π constant for bromine (+0.86 vs. chlorine +0.71) [1], potentially increasing phospholipidosis risk and reducing aqueous solubility below the already moderate 0.314 mg·mL⁻¹ predicted for the chloro compound .

Lipophilicity Drug design CNS penetration

Melting Point and Thermal Handling Advantage: 118 °C vs. 130–133 °C for the 4-Bromo Analog Simplifies Recrystallization Scale-Up

The target compound exhibits a melting point of 118 °C when crystallized from ethanol , whereas the 4-bromo analog melts at 130–133 °C [1]. The 12–15 °C lower melting point of the chloro derivative reduces the solvent boiling point requirements for hot recrystallization, permitting the use of lower-boiling, greener solvents (e.g., ethanol, bp 78 °C) rather than higher-boiling alternatives that may be required for the bromo compound. Additionally, the lower density of the chloro compound (1.30 g·cm⁻³ predicted) versus the bromo analog (1.55 g·cm⁻³ predicted) [1] facilitates easier magnetic stirring and filtration at preparative scale.

Recrystallization Scale-up Thermal properties

Vendor Purity and Analytical Characterization: 97% Assay with NMR/HPLC/GC Documentation Versus AldrichCPR 'As-Is' Material

Procurement of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde from Bidepharm (Cat. BD172661) provides 97% purity with batch-specific certificates of analysis including NMR, HPLC, and GC data . Aladdin Scientific offers the same compound at ≥97% purity (Cat. H709905) . In contrast, the Sigma-Aldrich AldrichCPR offering (Cat. JRD0033, $692/1 g) explicitly states that no analytical data is collected and the product is sold 'AS-IS' with all sales final . For the 4-fluoro analog, Aladdin offers 98% purity at $267.90/1 g , while the 4-bromo analog is available from AKSci at 95% purity .

Purity Quality control Procurement

Documented Synthetic Utility: 83% Isolated Yield in Schiff Base Formation and NLO Material Precursor Performance

In a 2025 study, 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde was condensed with 2-(1H-indol-3-yl)ethan-1-amine to yield the corresponding Schiff base (IPM) in 83% isolated yield after purification, with full characterization by elemental analysis, ESI-MS, FT-IR, UV-Vis, and ¹H/¹³C NMR [1]. Separately, the compound served as the direct precursor for (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole, which exhibited a two-photon absorption (2PA) cross-section maximum of 67 GM at 690 nm—a value relevant for photodynamic therapy and optical limiting applications . While analogous Schiff base formations are reported for the 1-phenyl analog, isolated yields are frequently in the 60–75% range [2], suggesting the electron-withdrawing chloro substituent modestly enhances carbonyl electrophilicity.

Schiff base Nonlinear optics Synthetic yield

Patent Literature Prevalence: 41 Patent Families Demonstrate Broader Industrial Adoption Than Halo-Analogs

According to PubChemLite, 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is referenced in 41 patent families [1]. This patent footprint substantially exceeds that of the 4-fluoro analog (CAS 890652-03-6), for which fewer than 10 patent families are directly indexed under the exact InChIKey [2], and is comparable to or exceeds the 4-bromo analog (CAS 294877-41-1), which lacks a dedicated patent count summary in public databases [3]. Notably, the 1-phenyl analog (CAS 54605-72-0) appears in 271 patent families [4], but this higher count reflects the broader, less specific nature of the unsubstituted phenyl scaffold. The 41 patents for the chloro compound are concentrated in medicinal chemistry applications including cannabinoid receptor modulation (US-8853207-B2) and anti-infective pyrazoline derivatives .

Patent analysis Industrial relevance Competitive intelligence

Storage Stability Requirements: Inert Atmosphere at 2–8 °C Indicates Aldehyde Reactivity That Must Be Factored into Procurement Planning

Both Bidepharm and ChemicalBook specify storage of 1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde under inert gas (nitrogen or argon) at 2–8 °C . This requirement is more stringent than that of the 4-fluoro analog, which is typically stored at room temperature under inert atmosphere , and the 1-benzyl analog (CAS 63874-95-3), specified for storage at room temperature with inert atmosphere protection . The low-temperature requirement reflects the enhanced electrophilicity of the aldehyde carbon imparted by the electron-withdrawing 4-chlorophenyl group, which accelerates aerial oxidation and hydrate formation.

Storage Stability Aldehyde reactivity

1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde: Evidence-Backed Application Scenarios for Procurement Targeting


Medicinal Chemistry: CNS-Penetrant Lead Optimization Libraries Leveraging Optimal Log P (2.34)

The compound's measured Log P of 2.34 positions it within the CNS drug-like property space (Log P 2–4) as defined by the Wager criteria . Medicinal chemistry teams designing brain-penetrant kinase inhibitors, GPCR modulators, or anti-tubercular agents can use this aldehyde as a central scaffold, capitalizing on the 4-chloro substituent for balanced permeability and solubility (aqueous solubility 0.314 mg·mL⁻¹). The 41 patent families referencing this scaffold, including CB1 receptor antagonist programs (US-8853207-B2), validate its industrial relevance for CNS and anti-infective discovery .

Synthetic Methodology: High-Yield Schiff Base and Hydrazone Library Generation (83% Demonstrated Yield)

The documented 83% isolated yield in Schiff base formation with tryptamine derivatives demonstrates the compound's utility for generating diverse imine-based screening libraries [1]. The electron-withdrawing 4-chlorophenyl group enhances carbonyl electrophilicity relative to the non-halogenated phenyl analog (typical yields 60–75%), reducing reaction times and improving conversion. Procurement of 97% purity material with batch-specific NMR/HPLC/GC from Bidepharm (¥371/1 g) ensures reproducible library synthesis at a cost point approximately 5-fold lower than the uncharacterized Sigma-Aldrich material .

Materials Science: Two-Photon Absorbing Chromophore Development (67 GM at 690 nm)

The nitrovinyl derivative of this aldehyde exhibits a two-photon absorption cross-section of 67 GM at 690 nm, a biologically relevant wavelength for photodynamic therapy . Researchers developing NLO materials or two-photon fluorescence probes can use this aldehyde as a direct precursor for push-pull chromophores. The chloro substituent provides a synthetic handle for further functionalization via palladium-catalyzed cross-coupling, enabling fine-tuning of the donor-acceptor architecture without compromising the aldehyde group.

Agrochemical and Anti-Infective Research: Antitubercular Pyrazoline Derivative Precursor (MIC 1.56 μg·mL⁻¹ Achievable in Downstream Libraries)

While the aldehyde itself is an intermediate, its downstream 1′-(4-chlorophenyl)-3,4-dihydro-2H,1′H-[3,4′]bipyrazolyl derivatives have demonstrated antitubercular MIC values as low as 1.56 μg·mL⁻¹ against Mycobacterium tuberculosis, comparable to pyrazinamide and streptomycin standards [2]. The 4-chlorophenyl substituent at the N1 position was identified as a critical pharmacophoric element for potency. Procurement of this building block enables direct access to this validated anti-TB chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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